Benzeneethanamine, |A-methylene-3-nitro-

Description

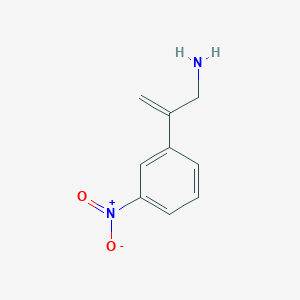

The compound “Benzeneethanamine, α-methylene-3-nitro-” (hypothetical IUPAC name) is a derivative of phenethylamine (benzeneethanamine), characterized by a nitro group (-NO₂) at the 3-position of the benzene ring and a methylene (-CH₂-) group adjacent to the amine moiety (α-position). Such modifications often enhance molecular polarity and alter binding affinities in pharmacological contexts .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-(3-nitrophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5H,1,6,10H2 |

InChI Key |

SAXQPFNKPPBNPO-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CN)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)prop-2-en-1-amine typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine under basic conditions. One common method is the condensation reaction between 3-nitrobenzaldehyde and prop-2-en-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3-nitrophenyl)prop-2-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: 2-(3-aminophenyl)prop-2-en-1-amine.

Reduction: 2-(3-nitrosophenyl)prop-2-en-1-amine, 2-(3-hydroxylaminophenyl)prop-2-en-1-amine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-nitrophenyl)prop-2-en-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects: The nitro group in “α-methylene-3-nitro-” increases polarity compared to non-nitrated analogs like free-range egg-derived benzeneethanamine. This may reduce volatility, as nitro groups are less volatile than amines .

Physicochemical Properties

- Polarity : Nitro-substituted derivatives (e.g., CAS 15184-95-9) exhibit higher polarity than unsubstituted benzeneethanamine, impacting solubility and chromatographic behavior .

- Molecular Weight : The addition of nitro and methylene groups increases molecular weight compared to base phenethylamine (121.18 g/mol vs. ~180–234 g/mol for analogs) .

Research Findings and Discrepancies

- Natural vs. Synthetic : Natural benzeneethanamine levels in eggs are lower (1.80%) than synthetic derivatives, possibly due to metabolic degradation in biological systems .

- Structural Activity: Nitro groups enhance stability but may reduce bioavailability compared to amino-substituted analogs like CAS 111725-11-2 .

Q & A

Q. What are the optimal synthetic routes for preparing nitro-substituted Benzeneethanamine derivatives?

To synthesize nitro-substituted Benzeneethanamine derivatives, researchers often adapt methodologies from analogous compounds. For example:

- Nitration post-functionalization : Introduce nitro groups via electrophilic aromatic substitution after protecting amine functionalities. This avoids undesired side reactions, as seen in methoxy-substituted analogs .

- Reductive amination : Combine nitro precursors (e.g., nitrophenylacetone) with methylamine under catalytic hydrogenation to yield target structures. Validate purity via HPLC, as demonstrated in pharmacokinetic studies of related derivatives .

Q. What spectroscopic techniques are recommended for characterizing nitro-substituted Benzeneethanamine structures?

A multi-technique approach ensures structural confirmation:

- Mass spectrometry (MS) : Use high-resolution MS (e.g., EPA/NIH data) to confirm molecular weights and fragmentation patterns .

- Infrared (IR) spectroscopy : Identify nitro group vibrations (~1,520 cm⁻¹ and ~1,350 cm⁻¹) and amine stretches, leveraging reference spectra from NIST databases .

- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments and substituent effects using ¹H/¹³C NMR, comparing shifts to methoxy-substituted analogs .

Advanced Research Questions

Q. How can contradictions in reported biological activities of nitro-substituted derivatives be resolved?

Contradictions often arise from variability in experimental design. Strategies include:

- Standardized assays : Replicate receptor-binding studies (e.g., serotonin receptor interactions) under controlled conditions (pH, temperature) to minimize confounding factors .

- Metabolic profiling : Use HPLC-MS to compare metabolite profiles across studies, as differences in bioavailability may explain divergent results .

- Computational modeling : Apply density functional theory (DFT) to predict electronic effects of nitro groups versus methoxy/methyl substituents, clarifying structure-activity relationships .

Q. What methodologies assess the metabolic stability and toxicological risks of nitro-substituted derivatives?

- In vitro metabolic models : Employ liver microsomes or hepatocyte cultures to study cytochrome P450-mediated oxidation, quantifying half-life and metabolite formation via LC-MS .

- Genotoxicity assays : Conduct Ames tests or comet assays to detect DNA adducts, as nitroso derivatives (e.g., N-methyl-N-nitroso compounds) are known mutagens .

- Pharmacokinetic modeling : Integrate HPLC-derived plasma concentration data to predict bioavailability and tissue distribution .

Q. How do nitro groups influence electronic/steric properties compared to methoxy or methyl substituents?

- Electron-withdrawing effects : Nitro groups reduce electron density on aromatic rings, altering receptor-binding affinity. Compare with methoxy groups (electron-donating) using Hammett constants .

- Steric hindrance : Molecular dynamics simulations reveal nitro groups occupy larger volumes than methyl substituents, potentially blocking off-target interactions .

Q. What strategies improve selectivity in receptor-binding experiments for nitro-substituted derivatives?

- Radioligand displacement assays : Use tritiated ligands (e.g., ³H-serotonin) to quantify binding affinities and competitive inhibition .

- Site-directed mutagenesis : Modify receptor binding pockets to identify critical residues for nitro derivative interactions .

- Chirality control : Synthesize enantiopure derivatives to isolate stereospecific effects, as seen in levomethamphetamine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.